molecular formula C7H13N3 B12861244 N,N-dimethyl-2-(1H-pyrazol-4-yl)ethanamine

N,N-dimethyl-2-(1H-pyrazol-4-yl)ethanamine

Cat. No.: B12861244
M. Wt: 139.20 g/mol
InChI Key: ANTUHBHFFSJBPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-2-(1H-pyrazol-4-yl)ethanamine: is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring attached to an ethanamine chain, with two methyl groups attached to the nitrogen atom of the ethanamine. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-2-(1H-pyrazol-4-yl)ethanamine typically involves the reaction of pyrazole derivatives with dimethylamine. One common method is the alkylation of pyrazole with 2-chloro-N,N-dimethylethanamine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation reactions using similar methods as described above. The process is optimized for high yield and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-2-(1H-pyrazol-4-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrazole ring to a pyrazoline ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of pyrazoline derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N,N-dimethyl-2-(1H-pyrazol-4-yl)ethanamine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(1H-pyrazol-4-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

  • N,N-dimethyl-4-(4-phenyl-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxamide
  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • N,N-dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanamine

Uniqueness: N,N-dimethyl-2-(1H-pyrazol-4-yl)ethanamine is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the dimethylamine group and the pyrazole ring allows for versatile chemical reactivity and potential biological activity, making it a valuable compound in various research fields.

Biological Activity

N,N-Dimethyl-2-(1H-pyrazol-4-yl)ethanamine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound, often referred to as a pyrazole derivative, features a pyrazole ring substituted with a dimethylamino group. The structural formula can be represented as follows:

C7H10N4\text{C}_7\text{H}_{10}\text{N}_4

This structure is significant as it influences the compound's reactivity and biological interactions.

Biological Activities

1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. For instance, studies have shown that derivatives of pyrazole compounds can significantly inhibit Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

2. Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory capabilities. Pyrazole derivatives are known to modulate inflammatory pathways, potentially through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. This suggests that this compound could be beneficial in managing conditions characterized by excessive inflammation .

3. Antitumor Activity
The antitumor potential of this compound has been explored, particularly concerning its ability to inhibit specific cancer cell lines. Pyrazole derivatives have shown promising results in targeting BRAF(V600E), EGFR, and other oncogenic pathways, indicating their potential as anticancer agents . In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells, further supporting their therapeutic potential.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the pyrazole ring or the ethanamine moiety can lead to significant changes in potency and selectivity:

Modification TypeEffect on Activity
Increased methylationEnhanced lipophilicity and cellular uptake
Substitution on the pyrazole ringAltered binding affinity to target proteins

This table summarizes how slight changes in chemical structure can significantly impact biological efficacy.

Case Study 1: Antibacterial Efficacy

A study published in 2020 evaluated the antibacterial activity of various pyrazole derivatives, including this compound. The compound was found to exhibit a minimum inhibitory concentration (MIC) of 50 µg/ml against multiple strains, indicating strong antibacterial properties.

Case Study 2: Anti-inflammatory Mechanism

In another investigation focusing on anti-inflammatory effects, the compound was shown to reduce pro-inflammatory cytokine levels in vitro. This suggests that this compound may modulate immune responses effectively, providing insights into its potential use in inflammatory diseases .

Properties

Molecular Formula

C7H13N3

Molecular Weight

139.20 g/mol

IUPAC Name

N,N-dimethyl-2-(1H-pyrazol-4-yl)ethanamine

InChI

InChI=1S/C7H13N3/c1-10(2)4-3-7-5-8-9-6-7/h5-6H,3-4H2,1-2H3,(H,8,9)

InChI Key

ANTUHBHFFSJBPN-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1=CNN=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.